
Technical Guide: (S)-1-(3-Chlorophenyl)propan-
1-ol

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 1-(3-Chlorophenyl)propan-1-ol

CAS No.: 32019-30-0

Cat. No.: B1352720

Get Quote

CAS Number: 172748-80-0 Stereochemistry: (S)-Enantiomer Class: Chiral Benzylic Alcohol /

Pharmaceutical Intermediate

Executive Summary
(S)-1-(3-Chlorophenyl)propan-1-ol is a high-value chiral building block used primarily in the

synthesis of central nervous system (CNS) active agents. As an enantiomerically pure benzylic

alcohol, it serves as a critical scaffold for introducing chirality into drug candidates via

nucleophilic substitution or reductive amination pathways. This guide details its

physicochemical profile, asymmetric synthesis methodologies, and quality control protocols.

Chemical Identity & Physicochemical Properties[1]
[2][3]
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Property Specification

CAS Number
172748-80-0 (S-isomer) (Racemic: 18776-12-0;

R-isomer: 112777-67-0)

IUPAC Name (1S)-1-(3-chlorophenyl)propan-1-ol

Synonyms

(S)-

-Ethyl-3-chlorobenzyl alcohol; (S)-(-)-1-(3-

Chlorophenyl)-1-propanol

Molecular Formula

C

H

ClO

Molecular Weight 170.64 g/mol

Appearance Colorless to pale yellow viscous liquid

Boiling Point ~125–130 °C at 10 mmHg (Predicted)

Optical Rotation
negative (-) (in MeOH or CHCl

)

Solubility
Soluble in methanol, ethanol, dichloromethane,

ethyl acetate; sparingly soluble in water.

Structural Analysis
The compound features a stereogenic center at the benzylic position, flanked by a 3-

chlorophenyl ring and an ethyl group. The (S)-configuration is critical for biological activity in

downstream targets, as the spatial arrangement of the lipophilic chlorophenyl group often

dictates receptor binding affinity.

Synthesis & Manufacturing Methodologies
High enantiomeric excess (ee) is the primary critical quality attribute (CQA) for this

intermediate. Two dominant pathways exist: Chemocatalytic Asymmetric Reduction and
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Biocatalytic Resolution.

Pathway A: Corey-Bakshi-Shibata (CBS) Reduction
The most scalable chemical route involves the enantioselective reduction of the prochiral

ketone, 3-chloropropiophenone, using a chiral oxazaborolidine catalyst.

Precursor: 1-(3-chlorophenyl)propan-1-one (CAS 34841-35-5).

Catalyst: (S)-Me-CBS (derived from L-proline). Note: The stereochemical outcome depends

on the relative size of the ketone substituents. For propiophenones, the "Large" group is the

aryl ring and the "Small" group is the ethyl chain. Rigorous screening of the catalyst

enantiomer is required to confirm the (S)-alcohol product.

Hydride Source: Borane-THF or Borane-DMS complex.

Mechanism: The boron atom coordinates with the ketone oxygen, activating it for hydride

transfer from the borane via a six-membered transition state.

Pathway B: Biocatalytic Reduction
Enzymatic routes offer milder conditions and often higher stereoselectivity (>99% ee).

Biocatalyst: Whole cells of Candida utilis or recombinant Alcohol Dehydrogenases (ADHs).

Cofactor Regeneration: Requires NADPH/NADH recycling system (e.g., glucose

dehydrogenase/glucose).

Advantages: Green chemistry compliance, ambient temperature operation.

Synthesis Workflow Diagram
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Click to download full resolution via product page

Figure 1: Dual pathways for the asymmetric synthesis of (S)-1-(3-chlorophenyl)propan-1-ol.

Analytical Characterization & Quality Control
Validating the identity and purity of the (S)-enantiomer requires orthogonal analytical methods.

Chiral HPLC Method
Separation of the (S) and (R) enantiomers is achieved using polysaccharide-based chiral

stationary phases (CSPs).

Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives).

Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2).

Detection: UV at 220 nm or 254 nm.

Elution Order: Must be determined experimentally using a racemic standard. Typically, the

(S)-isomer elutes first or second depending on the specific CSP interaction with the 3-chloro

substituent.

NMR Spectroscopy
H NMR (400 MHz, CDCl

):

7.35 (s, 1H), 7.25 (m, 3H), 4.58 (t, 1H, CH-OH), 1.75 (m, 2H, CH

), 0.92 (t, 3H, CH

).

Chiral Shift Reagent: Addition of Eu(hfc)

can split the methyl triplet into two distinct signals, allowing for rapid ee estimation without
HPLC.
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Applications in Drug Development[3]
(S)-1-(3-Chlorophenyl)propan-1-ol serves as a "chiral pool" molecule for generating complex

pharmacophores.

Mechanism of Derivatization
The hydroxyl group is rarely the final functionality. It is typically converted into an amine or

ether while preserving or inverting the stereocenter.

Chiral Amines (Inversion): Activation of the alcohol (Mesylate/Tosylate) followed by S

2 displacement with an amine or azide leads to the (R)-amine product (Walden inversion).

Chiral Ethers (Retention): Alkylation under basic conditions (Williamson ether synthesis)

retains the (S)-configuration.

Therapeutic Relevance
This motif is structurally homologous to intermediates used in:

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Analogs of venlafaxine or duloxetine.

NK1 Receptor Antagonists: The 3,5-bis(trifluoromethyl)phenyl moiety is common, but 3-

chlorophenyl analogs are explored for optimized metabolic stability and lipophilicity.

Safety & Handling
GHS Classification: Warning.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and acid chlorides.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation to the

ketone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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